5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide

Description

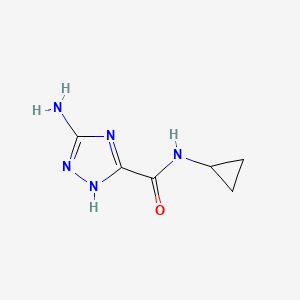

5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 5 and a cyclopropylcarboxamide group at position 3 (Figure 1). Its synthesis likely involves coupling reactions between 5-amino-1H-1,2,4-triazole-3-carboxylic acid derivatives and cyclopropylamine, employing reagents such as EDCI/HOBt, as seen in analogous carboxamide syntheses .

Propriétés

IUPAC Name |

3-amino-N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c7-6-9-4(10-11-6)5(12)8-3-1-2-3/h3H,1-2H2,(H,8,12)(H3,7,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLPBNDUSPMBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701215883 | |

| Record name | 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279219-57-6 | |

| Record name | 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279219-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 5-amino-1H-1,2,4-triazole-3-carboxamide derivatives typically involves:

- Formation of the 1,2,4-triazole ring system via cyclization reactions involving aminoguanidine derivatives.

- Introduction of the carboxamide group at the 3-position of the triazole ring.

- N-substitution on the carboxamide nitrogen, here with a cyclopropyl group.

Two complementary synthetic pathways are reported for related 1,2,4-triazole carboxamide compounds, which can be adapted for the cyclopropyl derivative:

N-Guanidinosuccinimide Route

This involves preparing N-guanidinosuccinimide intermediates which then react with amines under microwave irradiation to form the triazole ring and introduce the N-substituted carboxamide group. This method is efficient for aliphatic amines such as cyclopropylamine, involving nucleophilic ring-opening and subsequent recyclization to the triazole ring.N-Arylsuccinimide Route

For less nucleophilic amines, an alternative approach prepares N-arylsuccinimides first, which then react with aminoguanidine hydrochloride under microwave conditions to form the triazole ring system. Though primarily used for aromatic amines, this method demonstrates the flexibility of succinimide intermediates in triazole synthesis.

Detailed Preparation Method for 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide

Based on the literature and analogous compound syntheses, the preparation involves the following steps:

Step 1: Preparation of Ethyl 2-cyanoacetate Derivative

Starting from ethyl 2-cyanoacetate, the corresponding α-cyano amide with an N-cyclopropyl substituent is synthesized by amidation with cyclopropylamine.

Step 2: Formation of Azide Intermediate

The azide intermediate is generated either by reaction of an alkyl halide with sodium azide or by diazo transfer using 1H-imidazole-1-sulfonyl azide hydrochloride from a primary amine precursor.

Step 3: Cyclization to 1,2,4-Triazole Core

The key cyclization involves a Lewis acid-catalyzed reaction (e.g., using AlMe3) or microwave-assisted cyclization of the azide with the α-cyano amide to form the 5-amino-1,2,4-triazole-3-carboxamide core. This step constructs the triazole ring and installs the carboxamide functionality.

Step 4: N-Cyclopropyl Substitution

The cyclopropyl group is introduced on the amide nitrogen either by starting from cyclopropylamine in the amidation step or by acylation of the triazole-3-carboxylic acid or ester intermediate with cyclopropylamine under standard amide coupling conditions (e.g., using oxalyl chloride activation followed by amine coupling).

Representative Synthetic Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Amidation | Ethyl 2-cyanoacetate + cyclopropylamine, base, solvent (e.g., ethanol) | Formation of N-cyclopropyl-2-cyanoacetamide |

| 2. Azide formation | Alkyl halide or amine + sodium azide or diazo transfer reagent | Azide intermediate |

| 3. Cyclization | Azide + N-cyclopropyl-2-cyanoacetamide + Lewis acid (AlMe3) or microwave irradiation | 5-amino-1,2,4-triazole-3-carboxamide core |

| 4. Purification | Chromatography or recrystallization | Pure this compound |

Research Findings and Optimization Notes

- The amino group at the 5-position is critical for biological activity and stability; modifications replacing it with methyl or chloro groups result in loss of activity.

- The intramolecular hydrogen bonding between the amino group and the amide carbonyl oxygen may stabilize the bioactive conformation.

- Microwave-assisted synthesis accelerates the cyclization step and improves yields.

- Lewis acid catalysis (e.g., AlMe3) facilitates efficient amination of esters to amides in this context.

- The cyclopropyl substituent on the amide nitrogen can be introduced early in the synthesis (via cyclopropylamine) or by amide coupling reactions with cyclopropylamine, allowing flexibility in synthetic planning.

- Purification typically involves flash chromatography and recrystallization to achieve high purity compounds suitable for biological testing.

Data Table: Summary of Key Synthetic Parameters

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Applications De Recherche Scientifique

5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

Mécanisme D'action

The mechanism of action of 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Structural Features :

- 1,2,4-Triazole core : Provides a planar aromatic system capable of hydrogen bonding and π-π interactions.

- Amino group (C5): Enhances solubility and serves as a hydrogen bond donor.

Comparison with Similar Compounds

Structural Analogues in the Triazole Carboxamide Family

1,2,3-Triazole Carboxamides

Compounds such as N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo et al., 2020) share a carboxamide moiety but differ in triazole isomerism (1,2,3 vs. 1,2,4) and substituent patterns .

The 1,2,4-triazole isomer offers enhanced hydrogen-bonding capacity, which may improve target engagement in biological systems compared to 1,2,3-triazoles .

Pyrazole Carboxamides

Pyrazole derivatives like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., compounds 3a–3p) exhibit structural parallels but replace the triazole with a pyrazole ring .

Pyrazole derivatives generally exhibit higher melting points due to increased aromaticity and stronger intermolecular interactions (e.g., π-stacking) .

Functional Analogues with Varied Heterocycles

Imidazole Carboxamides

Compounds like 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide () feature an imidazole core, which introduces an additional nitrogen atom, altering electronic properties and binding modes .

Imidazole derivatives are more prone to metabolic oxidation but offer broader pharmacological applications due to their nucleophilicity .

Research Findings and Data Tables

Comparative Physicochemical Properties

*Estimated using fragment-based methods.

Activité Biologique

5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several synthetic pathways that focus on the incorporation of the cyclopropyl group into the triazole framework. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C6H9N5O

- Molecular Weight : 169.17 g/mol

The structural configuration allows for potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Effects

Compounds containing the triazole ring have been linked to anti-inflammatory activities. For example, studies have highlighted that certain triazole derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. While direct evidence for this compound's anti-inflammatory effects is still emerging, related compounds have shown promising results in reducing pro-inflammatory cytokine levels and oxidative stress markers in cellular models .

Antiparasitic Activity

Notably, research has identified triazole derivatives as potential treatments for parasitic infections such as Chagas disease caused by Trypanosoma cruzi. The optimization of similar compounds has led to significant reductions in parasite burden in animal models. The mechanism often involves interference with the parasite's metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at various positions on the triazole ring or the cyclopropyl group can enhance or diminish activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Cyclopropyl group | Enhances binding affinity to target enzymes |

| Amino group | Critical for maintaining bioactive conformation |

| Modifications at para position | Significant impact on potency |

Studies suggest that maintaining specific functional groups is essential for achieving desired biological effects while minimizing toxicity .

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical and preclinical settings:

- Chagas Disease Model : In a study involving mouse models infected with Trypanosoma cruzi, a related triazole derivative demonstrated a significant reduction in parasitic load and improved survival rates compared to controls. This highlights the potential of this compound as an antiparasitic agent .

- In Vivo Anti-inflammatory Studies : Another study assessed various triazole derivatives for their ability to reduce inflammation in carrageenan-induced edema models. Results showed that certain modifications led to improved anti-inflammatory profiles while exhibiting low toxicity .

Q & A

Q. What are the optimal synthetic routes for 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with cyclopropylamine and triazole precursors. Key steps include cyclocondensation, carboxamide formation, and regioselective functionalization. Temperature control (60–100°C), solvent choice (e.g., DMF or acetonitrile), and pH adjustments (neutral to mildly acidic) are critical to avoid side reactions like over-alkylation or hydrolysis. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. How can researchers design preliminary biological assays to evaluate its antiviral or anticancer potential?

Use in vitro cell-based assays:

- Antiviral : Plaque reduction assays against HSV-1 or influenza A, with ribavirin (a structurally related triazole carboxamide) as a positive control .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole ring) affect target binding and bioactivity?

SAR studies show:

- Cyclopropyl Group : Enhances metabolic stability by reducing CYP450 oxidation.

- Amino Group at Position 5 : Critical for hydrogen bonding with biological targets (e.g., HSP90’s ATP-binding pocket).

- Morpholine Derivatives : Improve solubility but may reduce membrane permeability . Computational docking (AutoDock Vina) and MD simulations predict binding modes, validated by X-ray crystallography .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V) alongside MTT results.

- Metabolic Stability Testing : Evaluate compound degradation in cell media using LC-MS .

Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?

X-ray diffraction (using SHELXL) reveals intermolecular hydrogen bonds between the triazole’s NH and carbonyl groups, stabilizing the lattice. Graph set analysis (Etter’s rules) identifies robust motifs, guiding co-crystal engineering for improved bioavailability .

Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?

- Pharmacokinetics : Rodent studies with IV/PO dosing, measuring , , and AUC. LC-MS/MS quantifies plasma concentrations.

- Toxicity : Acute toxicity in zebrafish embryos (LC) and subchronic studies in rats (28-day OECD 407 protocol) .

Q. How do researchers validate target engagement in complex biological systems?

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.

- Pull-Down Assays : Use biotinylated probes or photoaffinity labeling to isolate target proteins from lysates .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.